5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-3-phenylpyrrolidine-3-carboxylic acid: is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of pyrrolidine, featuring a phenyl group and a carboxylic acid group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-3-phenylpyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of succinic anhydride with imines, followed by a Castagnoli-Cushman reaction. This method allows for the formation of stereochemically dense 5-oxo-pyrrolidines .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The phenyl group and carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-oxo-3-phenylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential as an inhibitor of enzymes such as BACE-1, which is involved in the pathogenesis of Alzheimer’s disease. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-oxo-3-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, as a BACE-1 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
- 5-Oxo-2-phenylpyrrolidine-3-carboxylic acid
- 5-Oxo-4-phenylpyrrolidine-3-carboxylic acid
- 3-Phenylpyrrolidine-2,5-dione
Uniqueness: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure allows for specific interactions with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-oxo-3-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-11(7-12-9,10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTMALRTSYUTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC1(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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